N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
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Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of indoline, triazole, and benzamide moieties
Mechanism of Action
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases such as Alzheimer’s disease .
Mode of Action
Based on the structural similarity to other indolin-2-one compounds, it can be inferred that it might interact with its targets (like ache) and inhibit their function .
Biochemical Pathways
If it acts as an ache inhibitor, it would affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Pharmacokinetics
Similar compounds have shown good bactericidal activity, suggesting they are effectively absorbed and distributed .
Result of Action
Similar compounds have shown remarkable antibacterial activities against drug-resistant bacteria, including staphylococcus aureus strains . This suggests that the compound could have a significant impact at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of appropriate solvents
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4S/c1-18-21(11-7-13-22(18)33(36)37)26(35)28-16-24-29-30-27(32(24)20-9-3-2-4-10-20)38-17-25(34)31-15-14-19-8-5-6-12-23(19)31/h2-13H,14-17H2,1H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWJQBUAVPEDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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